1-Nitro-4-(trideuteriomethyl)benzene
Overview
Description
1-Nitro-4-(trideuteriomethyl)benzene is an organic compound that belongs to the class of nitrobenzenes. It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, with a trideuteriomethyl group (-CD3) at the para position relative to the nitro group. This compound is of interest in various fields of research due to its unique isotopic labeling and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Nitro-4-(trideuteriomethyl)benzene can be synthesized through several methods. One common approach involves the nitration of 4-(trideuteriomethyl)toluene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to maintain reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-Nitro-4-(trideuteriomethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Major Products Formed
Reduction: 1-Amino-4-(trideuteriomethyl)benzene.
Substitution: Meta-substituted derivatives such as 1-nitro-3-bromo-4-(trideuteriomethyl)benzene.
Oxidation: 1-Nitro-4-(trideuteriocarboxyl)benzene.
Scientific Research Applications
1-Nitro-4-(trideuteriomethyl)benzene has several applications in scientific research:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and understand isotopic effects.
Biology: Employed in studies involving enzyme-catalyzed reactions to investigate the role of isotopic labeling in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can exhibit improved metabolic stability and reduced toxicity.
Industry: Applied in the synthesis of specialty chemicals and materials where isotopic labeling is required for analytical purposes.
Mechanism of Action
The mechanism of action of 1-Nitro-4-(trideuteriomethyl)benzene depends on the specific reactions it undergoes. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the catalyst. In electrophilic aromatic substitution, the nitro group acts as an electron-withdrawing group, directing electrophiles to the meta position. The trideuteriomethyl group can influence reaction kinetics and pathways due to the kinetic isotope effect.
Comparison with Similar Compounds
1-Nitro-4-(trideuteriomethyl)benzene can be compared with other nitrobenzene derivatives such as:
1-Nitro-4-methylbenzene: Similar structure but without isotopic labeling. It undergoes similar reactions but may exhibit different reaction rates and mechanisms due to the absence of deuterium.
1-Nitro-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a trideuteriomethyl group. The trifluoromethyl group is more electron-withdrawing, leading to different reactivity and product distribution in substitution reactions.
1-Nitro-4-(hydroxymethyl)benzene: Contains a hydroxymethyl group, which can participate in hydrogen bonding and influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its isotopic labeling, which provides valuable insights into reaction mechanisms and kinetic studies.
Properties
IUPAC Name |
1-nitro-4-(trideuteriomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTVNYMJQHSSEA-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946008 | |
Record name | 1-(~2~H_3_)Methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30946008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23346-24-9 | |
Record name | Benzene, 1-(methyl-d3)-4-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023346249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(~2~H_3_)Methyl-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30946008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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